molecular formula C17H14N4O2 B2999188 N-(3-(pyridin-2-yloxy)benzyl)pyrazine-2-carboxamide CAS No. 1448124-99-9

N-(3-(pyridin-2-yloxy)benzyl)pyrazine-2-carboxamide

Cat. No.: B2999188
CAS No.: 1448124-99-9
M. Wt: 306.325
InChI Key: XQHPVCWSQGWDFZ-UHFFFAOYSA-N
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Description

“N-(3-(pyridin-2-yloxy)benzyl)pyrazine-2-carboxamide” is a chemical compound that is related to a class of compounds known as pyrazinamide derivatives . Pyrazinamide is an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with primary and secondary amines in the presence of the Yamaguchi reagent . The preparation is carried out in a one-pot reaction under reflux conditions in the presence of 4-DMAP and TEA .


Chemical Reactions Analysis

“this compound” is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Scientific Research Applications

Synthetic Chemistry Applications

Studies have explored the synthesis and chemical properties of aromatic carboxamides, including derivatives of pyridine and pyrazine. For instance, research by Ragnarsson et al. (2001) focused on the reductive cleavage of aromatic carboxamides, highlighting the facilitated reduction of heteroaromatic N-benzyl carboxamides to form protected (benzyl)amine under mild conditions, showcasing the compound's relevance in synthetic chemistry Ragnarsson et al., 2001.

Luminescence

The study of benzamides containing pyridine, pyrazine, and other moieties for luminescence applications has been documented. Yamaji et al. (2017) synthesized benzamides with pyrazine moieties that emitted blue fluorescence, underscoring the potential of such compounds in biological and organic material applications Yamaji et al., 2017.

Antimicrobial Activities

Derivatives of pyrazine carboxamide have been synthesized and evaluated for their antimicrobial activities. Srinivasarao et al. (2020) designed and synthesized benzamide derivatives targeting Mycobacterium tuberculosis, with several compounds exhibiting significant anti-tubercular activity, highlighting the therapeutic potential of these compounds Srinivasarao et al., 2020.

Antiviral Properties

The role of pyrazine derivatives in antiviral drug discovery has been explored, with compounds like pyrazine 2-carboxamide (pyrazinamide) being part of studies on strategies for treating viral infections. De Clercq's review (2009) discusses pyrazinamide as a structurally related analogue to T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a compound of interest in antiviral research De Clercq, 2009.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-17(15-12-18-8-9-19-15)21-11-13-4-3-5-14(10-13)23-16-6-1-2-7-20-16/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHPVCWSQGWDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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